REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8].[CH3:11][C:12]([CH3:14])=O.O>Br.C(O)(=O)C>[CH3:1][C:2]1[NH:3][C:4]([CH:12]([CH3:14])[CH3:11])=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8]
|
Name
|
stannous bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
548 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(C1C(C)=O)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 35° C. for 21/2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
DISSOLUTION
|
Details
|
to dissolve this,
|
Type
|
CUSTOM
|
Details
|
The product was separated
|
Type
|
WASH
|
Details
|
washed with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
It formed colourless micro-prisms (549 mg. 77%), m.p. 166°-167° C. or 173-174.5° C.
|
Type
|
CUSTOM
|
Details
|
after changing to cubes at about 136° C
|
Type
|
CUSTOM
|
Details
|
For analysis it was recrystallized from aqueous ethanol as prismatic rods, m.p. 172° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1C(C)=O)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |